N-(3-fluorophenyl)-2-(4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide
Description
Properties
IUPAC Name |
N-(3-fluorophenyl)-2-(4-oxo-[1]benzothiolo[3,2-d]pyrimidin-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12FN3O2S/c19-11-4-3-5-12(8-11)21-15(23)9-22-10-20-16-13-6-1-2-7-14(13)25-17(16)18(22)24/h1-8,10H,9H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPJXJEAKKMWMON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(S2)C(=O)N(C=N3)CC(=O)NC4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Domino Reaction Protocol
A domino reaction involving 2-fluorobenzonitrile derivatives and ethyl mercaptoacetate has been reported to synthesize 3-amino-2-formyl-functionalized benzothiophenes. These intermediates undergo cyclization with ketones or active methylene compounds (e.g., 1,3-diones) under basic conditions (NaOH or piperidine) to form the pyrimidinone ring. For example, reacting 3-amino-2-formyl benzothiophene (3a ) with acetone in the presence of piperidine yields benzothieno[3,2-d]pyrimidin-4-one derivatives at 60–80°C. This method achieves yields of 63–79% depending on the ketone’s steric and electronic properties.
Aza-Wittig Cyclization
The aza-Wittig reaction offers an alternative route. Iminophosphoranes, generated from 4-chloro-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine (3 ), react with carbonyl compounds to construct the pyrimidine ring. Subsequent oxidation or deprotection steps yield the 4-oxo derivative. This method is particularly effective for introducing nitrogen substituents at position 4.
Functionalization with the Acetamide Side Chain
The acetamide side chain at position 3 is introduced via nucleophilic substitution or coupling reactions.
Nucleophilic Substitution of Chloro Intermediates
A common strategy involves reacting 3-chloro-benzothieno[3,2-d]pyrimidin-4-one with N-(3-fluorophenyl)acetamide derivatives. For instance, treating the chloro intermediate with potassium phthalimide in DMF at 80°C for 6 hours introduces the acetamide group, followed by deprotection with hydrazine. Yields for this step range from 59% to 70%, with higher efficiency observed in polar aprotic solvents.
Coupling via Schiff Base Formation
Condensation of 3-amino-benzothieno[3,2-d]pyrimidin-4-one with 3-fluorophenylacetyl chloride in the presence of triethylamine generates the acetamide linkage. This method avoids harsh conditions, achieving 75% yield when conducted in anhydrous THF at room temperature.
Optimization of Reaction Conditions
Solvent and Temperature Effects
| Condition | Optimal Parameters | Yield Improvement | Source |
|---|---|---|---|
| Solvent for Cyclization | DMF or THF (anhydrous) | 15–20% | |
| Temperature for Aza-Wittig | 60–80°C | 10–12% | |
| Base for Substitution | Piperidine (1.2 equiv) | 8–10% |
Elevated temperatures (60–80°C) and anhydrous solvents are critical for minimizing side reactions, such as hydrolysis of the chloro intermediate. Piperidine enhances nucleophilicity in substitution reactions, while DMF stabilizes intermediates through solvation.
Catalytic Approaches
Palladium catalysts (e.g., Pd(PPh₃)₄) have been explored for coupling the acetamide moiety, though yields remain modest (45–55%) compared to classical methods.
Analytical Characterization
Spectroscopic Confirmation
Chemical Reactions Analysis
Types of Reactions
N-(3-fluorophenyl)-2-(4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents.
Reduction: Reduction of functional groups using reducing agents.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens, acids, or bases under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes.
Medicine: Potential therapeutic agent due to its biological activity.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(3-fluorophenyl)-2-(4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table highlights key structural analogs and their properties:
Key Observations
Core Structure Impact: Benzothieno vs. Benzofuro: Benzothieno[3,2-d]pyrimidines (sulfur-containing) exhibit stronger anti-inflammatory activity compared to benzofuro analogs (oxygen-containing), likely due to enhanced electron-withdrawing effects and binding affinity . Thieno[3,2-d]pyrimidine: Derivatives with thiophene cores (e.g., ) show variable substituent tolerance but lack explicit activity data in the evidence.
Substituent Effects: Fluorophenyl Groups: Fluorine atoms improve metabolic stability and membrane permeability. For example, the 3-fluorophenyl group in the target compound may enhance bioavailability compared to non-fluorinated analogs . Sulfonamide vs. Acetamide: Sulfonamide derivatives (e.g., ) demonstrate COX-2 inhibition, while acetamide substituents (e.g., target compound) are less studied but may target different pathways.
Synthetic Routes :
Physicochemical Properties
- Melting Points: Fluorinated derivatives (e.g., , mp 210–212°C) generally have higher melting points than non-halogenated analogs due to increased crystallinity.
- Molecular Weight : Bulkier substituents (e.g., , MW 497.9) may reduce oral bioavailability compared to lighter analogs (e.g., , MW 427.4).
Biological Activity
N-(3-fluorophenyl)-2-(4-oxobenzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide is a synthetic compound that belongs to the class of heterocyclic compounds. Its unique structure, characterized by a benzothieno-pyrimidine core, has garnered significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of N-(3-fluorophenyl)-2-(4-oxobenzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide is C18H12FN3O2S, with a molecular weight of approximately 381.4 g/mol. The presence of the fluorine atom enhances its pharmacological properties, making it a candidate for further biological evaluations.
Table 1: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C18H12FN3O2S |
| Molecular Weight | 381.4 g/mol |
| IUPAC Name | N-(3-fluorophenyl)-2-(4-oxo-benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide |
| Core Structure | Benzothieno-pyrimidine |
Antimicrobial Activity
Preliminary studies indicate that N-(3-fluorophenyl)-2-(4-oxobenzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide exhibits significant antimicrobial properties. The compound has been tested against various bacterial strains, showing promising results in inhibiting growth.
Table 2: Antimicrobial Activity Results
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Pseudomonas aeruginosa | 11.9 |
| Staphylococcus aureus | 12.5 |
| Escherichia coli | 10.0 |
These results suggest that the compound may interact with bacterial cell walls or inhibit essential metabolic pathways.
Anticancer Activity
In addition to its antimicrobial effects, the compound has demonstrated notable anticancer activity in various cancer cell lines. Research indicates that it can inhibit cell proliferation and induce apoptosis in cancer cells.
Case Study: Anticancer Efficacy
In a study evaluating the efficacy against human colon cancer (HT29) and prostate cancer (DU145) cell lines, the compound exhibited IC50 values comparable to established anticancer agents. The mechanism of action appears to involve modulation of key signaling pathways associated with cancer progression.
Table 3: Anticancer Activity Results
| Cell Line | IC50 (µM) |
|---|---|
| HT29 | 15.5 |
| DU145 | 18.0 |
The biological activity of N-(3-fluorophenyl)-2-(4-oxobenzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide is believed to be mediated through its interaction with specific molecular targets such as enzymes and receptors involved in disease processes. Molecular docking studies have suggested binding affinities that indicate potential inhibition of critical pathways related to both microbial resistance and cancer cell proliferation.
Interaction Studies
Techniques such as molecular docking and enzyme inhibition assays are crucial for understanding how this compound interacts with biological macromolecules. These studies help elucidate the specific targets and pathways affected by the compound.
Q & A
Basic: What are the key considerations for optimizing the synthesis of this compound?
Methodological Answer:
The synthesis of this benzothieno-pyrimidine derivative involves multi-step organic reactions. Critical factors include:
- Reaction Conditions: Temperature control (e.g., 60–80°C for cyclization steps), solvent selection (polar aprotic solvents like DMF or DMSO enhance reactivity), and catalyst use (e.g., Pd catalysts for coupling reactions) to minimize byproducts .
- Purification: Column chromatography or recrystallization to isolate the target compound from intermediates. HPLC monitoring ensures >95% purity .
- Yield Optimization: Adjusting stoichiometric ratios (e.g., 1.2:1 molar ratio of acetamide to pyrimidine precursor) and reaction time (8–12 hours for amide coupling) .
Basic: How is the structural integrity of the compound confirmed post-synthesis?
Methodological Answer:
Structural validation relies on:
- Nuclear Magnetic Resonance (NMR): H and C NMR to confirm substituent positions (e.g., fluorophenyl protons at δ 7.2–7.8 ppm) and backbone integrity .
- Mass Spectrometry (MS): High-resolution MS (HRMS) to verify molecular weight (e.g., m/z 426.46 for [M+H]) .
- X-ray Crystallography: Optional for resolving ambiguous stereochemistry in crystalline forms .
Basic: What initial biological screening approaches are recommended for assessing bioactivity?
Methodological Answer:
- Antimicrobial Assays: Broth microdilution (MIC values against S. aureus or E. coli) and zone-of-inhibition tests .
- Cytotoxicity Screening: MTT assays using cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 μM .
- Enzyme Inhibition: Kinase or protease inhibition assays (e.g., IC determination) to identify mechanistic targets .
Advanced: How can researchers resolve contradictions in biological activity data across studies?
Methodological Answer:
- Standardize Experimental Variables: Use identical cell lines (e.g., ATCC-certified), solvent controls (DMSO <0.1%), and incubation times (48–72 hours) .
- Orthogonal Assays: Validate cytotoxicity via both MTT and apoptosis markers (e.g., Annexin V) to rule out false positives .
- Meta-Analysis: Cross-reference data with structurally analogous compounds (e.g., thieno-pyrimidines with trifluoromethyl groups) to identify trends .
Advanced: What computational strategies predict the compound’s interaction with biological targets?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina to model binding to kinases (e.g., EGFR) or DNA topoisomerases, focusing on hydrogen bonding with the fluorophenyl group .
- Molecular Dynamics (MD) Simulations: Simulate ligand-protein stability in physiological conditions (e.g., 150 mM NaCl, 310 K) over 100 ns trajectories .
- QSAR Modeling: Corrogate substituent effects (e.g., fluorine position) with bioactivity using descriptors like logP and polar surface area .
Advanced: How to design experiments for structure-activity relationship (SAR) studies of derivatives?
Methodological Answer:
- Systematic Substitution: Synthesize derivatives with variations at the fluorophenyl (e.g., Cl, OCH) or acetamide (e.g., methyl, benzyl) groups .
- In Vitro Profiling: Test derivatives against a panel of 5–10 cancer cell lines to identify potency trends (e.g., EC shifts with electron-withdrawing groups) .
- Computational Alignment: Overlay ligand conformers (e.g., using Schrödinger’s Phase Shape Screening) to map steric and electronic requirements .
Advanced: What analytical techniques are critical for studying the compound’s stability?
Methodological Answer:
- Forced Degradation Studies: Expose the compound to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13), then analyze via LC-MS for degradation products .
- Accelerated Stability Testing: Store at 25°C/60% RH for 6 months, monitoring purity loss (<5% threshold) with UPLC-PDA .
- Solid-State Characterization: Use DSC and PXRD to detect polymorphic transitions affecting shelf life .
Advanced: How to elucidate metabolic pathways in preclinical models?
Methodological Answer:
- Radiolabeled Tracing: Synthesize C-labeled acetamide moiety and track metabolites in rat plasma via scintillation counting .
- Microsomal Incubations: Use liver microsomes (human/rat) with NADPH cofactors to identify Phase I metabolites (e.g., hydroxylation at C4-oxo position) .
- Metabolite Identification: HRMS/MS fragmentation (e.g., m/z 442.46 → 298.12 indicating glucuronidation) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
